molecular formula C13H17N3O3 B11539579 N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide CAS No. 35763-43-0

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B11539579
CAS No.: 35763-43-0
M. Wt: 263.29 g/mol
InChI Key: VNKKYMYQWARECN-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide: is an organic compound that features a nitrophenyl group attached to a piperidinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 3-nitroaniline with 2-chloro-N-(piperidin-1-yl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-nitrobenzoic acid and piperidin-1-yl acetamide

Scientific Research Applications

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl acetamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
  • N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide
  • N-(3-nitrophenyl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. Additionally, the piperidinyl acetamide moiety provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications.

Properties

CAS No.

35763-43-0

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H17N3O3/c17-13(10-15-7-2-1-3-8-15)14-11-5-4-6-12(9-11)16(18)19/h4-6,9H,1-3,7-8,10H2,(H,14,17)

InChI Key

VNKKYMYQWARECN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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